molecular formula C13H18N2O B5001363 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde

4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde

Cat. No.: B5001363
M. Wt: 218.29 g/mol
InChI Key: HZKKRGPNOKKILM-UHFFFAOYSA-N
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Description

4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2-methylphenylmethyl group and a carbaldehyde group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde can be achieved through several methods:

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:

Chemical Reactions Analysis

Types of Reactions

4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-carboxylic acid.

    Reduction: Formation of 4-[(2-methylphenyl)methyl]piperazine-1-methanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(2-methylphenyl)methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-12-4-2-3-5-13(12)10-14-6-8-15(11-16)9-7-14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKRGPNOKKILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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